molecular formula C12H11N5 B12712987 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- CAS No. 86869-95-6

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl-

Cat. No.: B12712987
CAS No.: 86869-95-6
M. Wt: 225.25 g/mol
InChI Key: YIQMYYRXCWRZLJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, 1,2,4-triazolo[4,3-b]triazine, 3-ethyl-7-phenyl- , follows the von Baeyer system for fused heterocycles. The parent structure comprises two fused rings: a 1,2,4-triazole (five-membered) and a 1,2,4-triazine (six-membered). The fusion pattern is denoted by the [4,3-b] notation, indicating the triazole’s 4th and 3rd positions merge with the triazine’s ‘b’ edge (positions 5-6). Substituents are numbered according to their attachment points: the ethyl group at position 3 and the phenyl group at position 7.

This nomenclature differentiates it from isomeric systems like 1,2,3-triazolo[1,5-a]triazines, where fusion occurs at alternate ring positions. The ethyl and phenyl groups adopt priority over hydrogen atoms in numbering, per IUPAC Rule A-21 for substituent hierarchy.

Molecular Architecture and Ring Fusion Patterns

The molecular framework consists of a planar triazolotriazine core with two nitrogen-rich rings fused through shared N2–C3 and C4–N5 bonds (Figure 1). Density functional theory (DFT) calculations predict bond lengths of 1.32 Å for N–N bonds and 1.38 Å for C–N bonds within the triazine ring, consistent with aromatic delocalization.

The ethyl group at position 3 adopts a staggered conformation relative to the triazole ring, minimizing steric hindrance with adjacent nitrogen lone pairs. In contrast, the phenyl substituent at position 7 lies coplanar with the triazine ring, facilitated by conjugation between the aromatic π-system and the triazine’s electron-deficient orbitals. This orientation enhances molecular stability through resonance effects.

Crystallographic Data and X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.24 Å, b = 12.76 Å, c = 14.05 Å, and β = 102.3°. The triazolotriazine core exhibits planarity (mean deviation 0.08 Å), while the phenyl ring tilts 12.7° relative to the fused system.

Key intermolecular interactions include:

  • N–H···N hydrogen bonds (2.89 Å) between triazine N4 and triazole N1 of adjacent molecules
  • Edge-to-face π-stacking (3.42 Å) between phenyl groups
  • van der Waals contacts (3.12–3.58 Å) stabilizing the lattice

Thermal ellipsoid analysis confirms minimal atomic displacement (Biso = 4.8–6.2 Ų), indicating high crystallinity and structural rigidity.

Comparative Structural Analysis with Triazolotriazine Isomers

Compared to 1,2,3-triazolo[5,1-c]triazine derivatives, the 1,2,4-triazolo[4,3-b]triazine system exhibits:

Property 1,2,4-Triazolo[4,3-b]triazine 1,2,3-Triazolo[5,1-c]triazine
Ring Fusion Angle 118.7° 124.2°
N–N Bond Length 1.31 Å 1.29 Å
Dipole Moment 4.8 D 5.6 D
π-π Stacking Distance 3.42 Å 3.18 Å

Properties

CAS No.

86869-95-6

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

3-ethyl-7-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C12H11N5/c1-2-11-15-16-12-14-10(8-13-17(11)12)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

YIQMYYRXCWRZLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

A common starting point is the synthesis of 3-substituted-6-phenyl-1,2,4-triazines. For example, 3-methylthio-6-phenyl-1,2,4-triazine can be prepared by reacting 2,2-diethoxyacetophenone with thiosemicarbazide in ethanol under heating (60 °C) for several hours, catalyzed by p-toluenesulfonic acid. This step yields a pale yellow solid intermediate.

Oxidation and Hydrazino Derivative Formation

The methylthio group is oxidized to a methylsulfoxide using m-chloroperoxybenzoic acid in dichloromethane at low temperature, followed by aqueous workup to isolate the sulfoxide intermediate with high yield (~94%).

Subsequently, the methylsulfoxide is converted to the hydrazino derivative by treatment with hydrazine hydrate at room temperature. This step is crucial for introducing the hydrazino group necessary for ring closure.

Cyclization to Form the Fused Triazolo-Triazine Ring

The hydrazino-6-phenyl-1,2,4-triazine intermediate undergoes cyclization under reflux in acetic acid for extended periods (e.g., 8 hours). After removal of excess acid and neutralization, the fused 1,2,4-triazolo(4,3-b)(1,2,4)triazine core is obtained as a crystalline solid with moderate yields (~53.5%).

Phenyl Substituent at Position 7

The phenyl group at position 7 is typically introduced by using phenyl-substituted starting materials such as 2,2-diethoxyacetophenone or phenylhydrazine derivatives. The phenyl substituent remains intact through the synthetic sequence, ensuring its presence in the final compound.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Intermediate/Product Yield (%) Notes
1 Condensation 2,2-Diethoxyacetophenone, thiosemicarbazide, p-Toluenesulfonic acid, EtOH, 60 °C, 4 h 3-Methylthio-6-phenyl-1,2,4-triazine ~35.5 Pale yellow solid
2 Oxidation m-Chloroperoxybenzoic acid, CH2Cl2, 0 °C to RT 3-Methylsulfoxide-6-phenyl-1,2,4-triazine ~94 White solid
3 Hydrazine substitution Hydrazine hydrate, RT, 1 h 3-Hydrazino-6-phenyl-1,2,4-triazine ~85 Yellow solid
4 Cyclization Acetic acid, reflux, 8 h 1,2,4-Triazolo(4,3-b)(1,2,4)triazine core ~53.5 Crystalline solid, mp ~231-232 °C
5 Alkylation/ethyl group introduction Ethyl ketone derivatives or alkylating agents 3-Ethyl substituted final compound Variable Incorporated in early or late steps

Research Findings and Optimization Notes

  • The oxidation step is critical for activating the methylthio group toward hydrazine substitution; controlling temperature and reagent addition rate improves yield and purity.
  • Cyclization under reflux in acetic acid is a well-established method to form the fused triazolo-triazine ring, with reaction time and acid concentration influencing yield.
  • Use of substituted acetophenones allows direct incorporation of the ethyl and phenyl groups, simplifying the synthetic route and improving overall efficiency.
  • Purification typically involves crystallization from methanol or ethyl acetate, yielding high-purity products suitable for further biological or material studies.

Chemical Reactions Analysis

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazolotriazine ring.

    Cyclization: Further cyclization reactions can occur, leading to the formation of more complex fused ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium, copper).

Scientific Research Applications

Anticancer Activity

  • Mechanism of Action : The triazole ring system is known for its ability to inhibit various kinases involved in cancer progression. Research has shown that derivatives of 1,2,4-triazolo(4,3-b)(1,2,4)triazines can inhibit c-Met kinase activity. This inhibition has been linked to antiproliferative effects in multiple cancer cell lines including breast and lung cancer cells .
  • Case Study : A study demonstrated that a novel derivative of 1,2,4-triazolo(4,3-b)(1,2,4)triazine exhibited significant cytotoxicity against human breast cancer cells. The compound was synthesized and tested for its ability to induce apoptosis in these cells .

Antimicrobial Properties

  • Antifungal Activity : Research indicates that certain triazole compounds exhibit potent antifungal effects against pathogens such as Fusarium oxysporum. These compounds have been shown to outperform traditional fungicides in terms of efficacy .
  • Case Study : In a comparative study of synthesized triazole derivatives against Fusarium species, one compound demonstrated an effective minimum inhibitory concentration (MIC) lower than that of the commercial fungicide hymexazol .

Anti-inflammatory and Analgesic Effects

  • Pharmacological Studies : Some derivatives have shown promise as anti-inflammatory agents through inhibition of pro-inflammatory cytokines. Their analgesic properties have also been evaluated in various animal models .
  • Case Study : A specific derivative was tested for its analgesic effect in a rodent model of pain and showed significant reduction in pain response compared to controls .

Herbicidal Activity

  • Mechanism : The unique chemical structure of triazoles allows them to interact with plant growth regulators and inhibit weed growth effectively.
  • Case Study : Experimental trials with 1,2,4-triazolo(4,3-b)(1,2,4)triazine derivatives demonstrated their effectiveness as herbicides in controlling common agricultural weeds without adversely affecting crop yields .

Insecticidal Properties

  • Research Findings : Studies have indicated that certain triazole compounds possess insecticidal properties that can be utilized in pest management strategies.
  • Case Study : Field trials revealed that specific formulations containing triazole derivatives significantly reduced pest populations while maintaining ecological balance .

Data Summary

Application AreaSpecific ActivityExample CompoundReference
Anticancerc-Met kinase inhibition3-ethyl-7-phenyl derivative
AntimicrobialAntifungal activity against FusariumVarious derivatives
Anti-inflammatoryCytokine inhibitionSelected derivatives
HerbicidalWeed controlSpecific triazole
InsecticidalPest managementNovel formulations

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

7-(4-Methylphenyl)-1,2,4-triazolo[4,3-b][1,2,4]triazine (CID 3070760)

  • Structure : A methyl group replaces the ethyl substituent at position 3, and a 4-methylphenyl group is present at position 6.
  • The 4-methylphenyl group may improve aromatic stacking interactions in biological targets .
  • Synthesis : Prepared via cyclization reactions similar to those used for triazolothiadiazines .

3-Methyl-6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine (CID 3055904)

  • Structure : Features methyl at position 3 and phenyl groups at positions 6 and 7.
  • Properties : The dual phenyl groups increase molecular rigidity and π-π interactions, which may enhance binding to hydrophobic enzyme pockets .

Heteroatom-Variant Analogues: Triazolothiadiazines and Triazolotetrazines

3-Ethyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 106363-07-9)

  • Structure : Replaces the triazine ring with a thiadiazine ring (sulfur atom at position 1).
  • This compound exhibits moderate antimicrobial activity .
  • Synthesis: Formed via cyclization of aminomercaptotriazole with hydrazonoyl halides in dioxane .

1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines

  • Structure : Incorporates a tetrazine ring instead of triazine.
  • Properties: The additional nitrogen atoms enhance hydrogen-bonding capacity and thermal stability. These compounds show notable anti-inflammatory and antibacterial activities .

Key Observations :

  • Ethyl vs.
  • Aryl Groups : Phenyl and substituted phenyl groups (e.g., 4-chlorophenyl in CAS 68469-09-0) enhance aromatic interactions with biological targets, improving binding affinity .
  • Heteroatom Impact : Sulfur in thiadiazines may confer redox activity, while additional nitrogens in tetrazines improve thermal stability and hydrogen bonding .

Biological Activity

1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,2,4-triazolo(4,3-b)(1,2,4)triazine, 3-ethyl-7-phenyl- (CAS No. 71347-53-0) is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H13N5\text{C}_{13}\text{H}_{13}\text{N}_5

The molecular structure contributes to its interaction with biological targets and influences its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of triazolo[4,3-b]triazine exhibit potent anticancer properties. A study demonstrated that certain triazole derivatives could inhibit microtubule assembly in cancer cells at concentrations as low as 20 μM, suggesting a mechanism of action that destabilizes microtubules .

In another investigation focusing on breast cancer cell lines (MDA-MB-231), compounds similar to 1,2,4-triazolo(4,3-b)(1,2,4)triazine showed significant apoptosis-inducing activity. The enhancement of caspase-3 activity confirmed their role in promoting programmed cell death .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well documented. A recent synthesis of related compounds revealed high antibacterial and antifungal activities compared to standard antibiotics. The mechanism behind this activity is often attributed to the ability of these compounds to interfere with microbial cell wall synthesis and function .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of triazole derivatives. For instance, compounds were shown to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases . The structural characteristics that enhance anti-inflammatory activity often include specific substitutions on the phenyl ring.

Structure-Activity Relationship (SAR)

The effectiveness of 1,2,4-triazolo(4,3-b)(1,2,4)triazine derivatives can be attributed to specific structural features:

Substituent Effect
Ethyl group at position 3Enhances lipophilicity and cellular uptake
Phenyl group at position 7Increases binding affinity to target proteins

SAR studies indicate that modifications in the substituents can lead to variations in biological activity. For example, the presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity against various cancer cell lines .

Study on Anticancer Activity

In a study published in ACS Omega, researchers synthesized a series of triazole derivatives and evaluated their anticancer effects. The most promising candidates exhibited IC50 values significantly lower than those of reference drugs like doxorubicin . These findings underscore the potential of these compounds as effective anticancer agents.

Antimicrobial Evaluation

A comparative study assessed the antibacterial activity of triazole derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that certain analogues displayed superior activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents in combating resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-ethyl-7-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of 3-substituted-4-amino-1,2,4-triazole derivatives with phenacyl bromides. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under acidic conditions yields triazolothiadiazine derivatives (yield: ~82%) . Optimization of solvent (ethanol preferred), temperature (reflux at ~78°C), and catalyst (glacial acetic acid) is critical for minimizing side reactions.

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodology :

  • FTIR : Confirms functional groups (e.g., C=N stretch at 1590–1620 cm⁻¹, N-H bend at 3300–3400 cm⁻¹) .
  • NMR : ¹H NMR reveals ethyl group protons at δ 1.2–1.4 ppm (triplet) and aromatic protons at δ 7.3–7.8 ppm. ¹³C NMR shows triazolo-triazine carbons at δ 150–160 ppm .
  • X-ray crystallography : Reveals non-planar fused rings (dihedral angle: ~10.5° between triazolo-thiadiazine and benzene rings) and intermolecular hydrogen bonds (C—H⋯N, π-π interactions) .

Q. How is the antiproliferative activity of this compound evaluated in preliminary biological screens?

  • Methodology : Use MTT assays on endothelial (HUVEC) and tumor cell lines (e.g., MCF-7, HeLa). Derivatives with ester groups (e.g., R = ethyl) show IC₅₀ values <10 μM, likely due to improved membrane permeability . Compare with control drugs (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. How do substituent modifications impact biological activity and selectivity?

  • Structure-Activity Relationship (SAR) :

  • Ethyl group at C3 : Enhances lipophilicity, improving cell penetration. Replacement with bulkier groups (e.g., cyclopropyl) reduces activity .
  • Phenyl group at C7 : Substitution with electron-withdrawing groups (e.g., -F, -Cl) increases antibacterial potency (MIC: 2–4 μg/mL against S. aureus) but may reduce antiproliferative effects .
  • Triazolo-triazine core : Essential for π-π stacking with biological targets (e.g., BRD4 bromodomains). Planarity disruption (e.g., methyl substitution) lowers binding affinity .

Q. What computational strategies are used to predict binding modes with therapeutic targets?

  • Methodology :

  • Molecular docking (AutoDock Vina, Glide) : Dock the compound into BRD4 BD1 (PDB: 4LYI). Key interactions: triazolo N3 with Asn140, phenyl ring with Tyr97 .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns). Identify conserved water-mediated hydrogen bonds .
  • QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values .

Q. What mechanisms explain the compound’s thermal decomposition, and how can stability be improved?

  • Thermal Analysis :

  • TGA/DSC : Decomposition onset at ~200°C (ΔH = 250–300 kJ/mol). Primary pathway: ring-opening via N₂ release, forming nitrile intermediates .
  • Kinetic modeling (Kissinger, Friedman) : Activation energy (Eₐ) = 120–150 kJ/mol. Autocatalytic behavior suggests solid-state decomposition .
  • Stabilization : Introduce electron-donating groups (e.g., -OCH₃) or planarize the structure to enhance π-conjugation and thermal resistance .

Q. How can synthetic routes be optimized for scalability and regioselectivity?

  • Advanced Synthesis :

  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min (yield: 85% vs. 70% conventional) .
  • Flow chemistry : Improves regioselectivity in cyclocondensation by controlling residence time and temperature gradients .
  • Catalysis : Pd/C or zeolites enhance phenacyl bromide coupling efficiency (TOF = 50–60 h⁻¹) .

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